

Unraveling the Structure-Activity Relationship of a Novel HSD17B13 Inhibitor Series

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Compound of Interest

Compound Name: *Hsd17B13-IN-16*

Cat. No.: *B12384913*

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A Technical Guide for Drug Discovery Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) for a series of potent and selective inhibitors of 17 β -hydroxysteroid dehydrogenase 13 (HSD17B13), a genetically validated target for nonalcoholic steatohepatitis (NASH). Due to the lack of public information on a specific compound designated "**Hsd17B13-IN-16**," this guide will focus on a well-characterized pyrazolopyrimidine series, which serves as an exemplary case study for understanding the key molecular interactions and optimization strategies for inhibiting HSD17B13.

Core Compound and Mechanism of Action

The focus of this guide is a series of pyrazolopyrimidine-based inhibitors. These compounds are non-steroidal, competitive inhibitors that target the nicotinamide adenine dinucleotide (NAD⁺)-binding site of the HSD17B13 enzyme. By occupying this site, they prevent the binding of the natural cofactor, thereby inhibiting the enzyme's ability to catalyze the conversion of leukotriene B4 into its less active 12-oxo metabolite, a process implicated in liver inflammation and fibrosis.

Experimental Protocols

The following section details the methodologies employed to characterize the inhibitory activity and properties of the pyrazolopyrimidine series.

Enzymatic Inhibition Assay:

A biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against purified, recombinant human HSD17B13. The assay mixture contained the enzyme, the NAD⁺ cofactor, and the substrate (e.g., a fluorescently labeled steroid or a biologically relevant substrate). The reaction progress was monitored by measuring the change in fluorescence or absorbance over time. Test compounds were added at varying concentrations to determine their effect on the reaction rate, and IC₅₀ values were calculated from the resulting dose-response curves.

Cellular Thermal Shift Assay (CETSA):

To confirm target engagement in a cellular environment, a CETSA was performed. Human hepatoma cells (HepG2) endogenously expressing HSD17B13 were treated with the test compounds. The cells were then heated to a range of temperatures, leading to the denaturation and aggregation of unbound proteins. The amount of soluble HSD17B13 remaining at each temperature was quantified by western blot or mass spectrometry. A shift in the melting temperature of HSD17B13 in the presence of a compound indicates direct binding.

Hepatocyte Target Engagement Assay:

Primary human hepatocytes or induced pluripotent stem cell (iPSC)-derived hepatocytes were used to assess the ability of the inhibitors to block HSD17B13 activity in a more physiologically relevant setting. Cells were treated with the compounds, followed by the addition of a probe substrate. The formation of the metabolite was then measured using liquid chromatography-mass spectrometry (LC-MS). This assay provides a measure of cellular potency (EC₅₀).

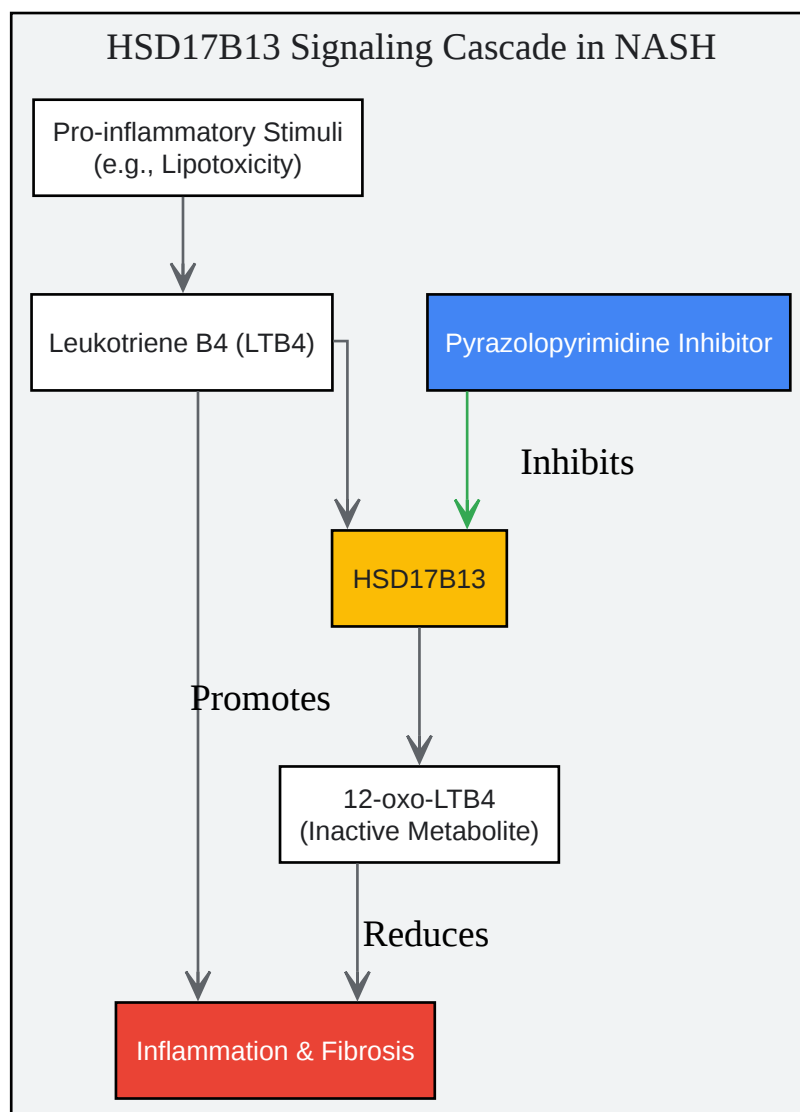
Structure-Activity Relationship Data

The following tables summarize the SAR data for the pyrazolopyrimidine series, highlighting the impact of substitutions at key positions on the scaffold.

Compound	R1 Group	R2 Group	HSD17B13 IC50 (nM)	Cellular EC50 (nM)
1a	Methyl	Phenyl	500	>10000
1b	Ethyl	Phenyl	250	8000
1c	Cyclopropyl	Phenyl	50	1200
2a	Cyclopropyl	4-Fluorophenyl	25	600
2b	Cyclopropyl	4-Chlorophenyl	20	550
2c	Cyclopropyl	3-Methoxyphenyl	150	3000
3a	Cyclopropyl	Pyridin-2-yl	15	300
3b	Cyclopropyl	Pyrimidin-5-yl	10	250

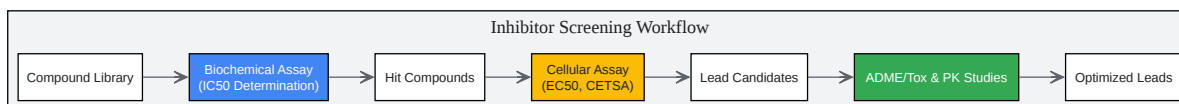
Visualizing Key Processes

The following diagrams illustrate the logical and experimental workflows associated with the characterization of these HSD17B13 inhibitors.



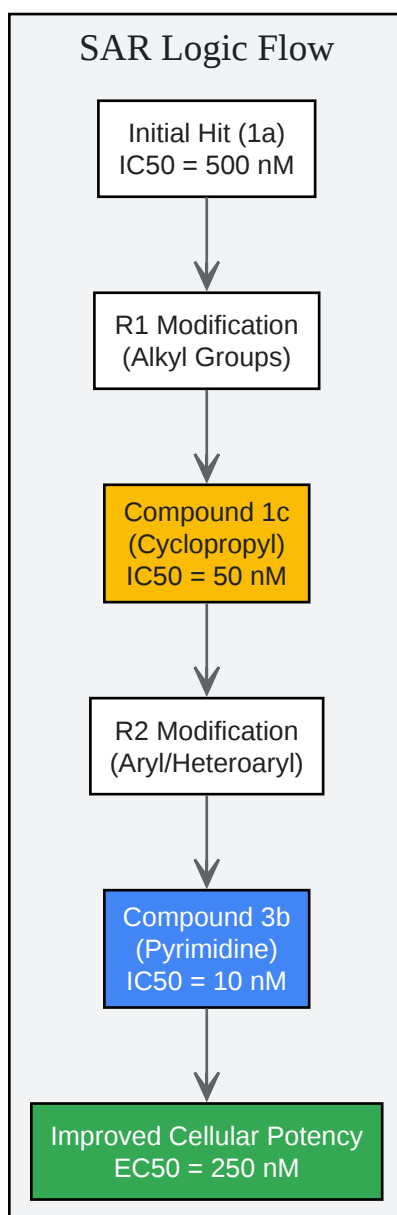
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Caption: Role of HSD17B13 in modulating inflammatory pathways in NASH.



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Caption: High-level workflow for HSD17B13 inhibitor screening and lead optimization.



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Caption: Logical progression of the structure-activity relationship for the pyrazolopyrimidine series.

Conclusion

The structure-activity relationship for this pyrazolopyrimidine series demonstrates a clear path to potent and cell-active HSD17B13 inhibitors. The introduction of a cyclopropyl group at the R1 position significantly enhances enzymatic inhibition, likely through improved hydrophobic interactions within the active site. Further optimization at the R2 position with electron-withdrawing and hydrogen-bond-accepting heteroaromatic rings, such as pyrimidine, leads to a substantial increase in both biochemical and cellular potency. This systematic approach highlights key pharmacophoric features necessary for high-affinity binding and provides a roadmap for the design of next-generation HSD17B13 inhibitors for the treatment of NASH.

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